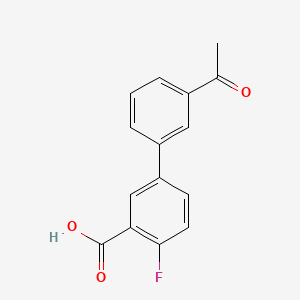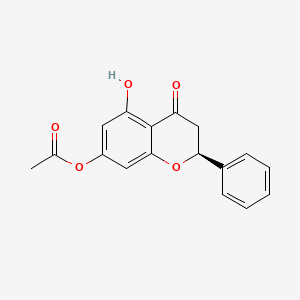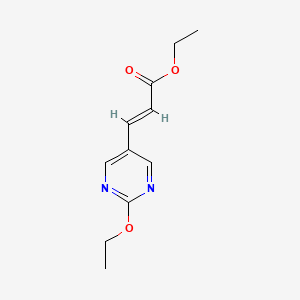![molecular formula C14H22N2O2 B596006 3-[3-(Boc-amino)propyl]aniline CAS No. 1208170-37-9](/img/structure/B596006.png)
3-[3-(Boc-amino)propyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-(Boc-amino)propyl]aniline” is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . It is used in research and development . The Boc group in the compound refers to the tert-butyl carbamate protective group, which is commonly used in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “3-[3-(Boc-amino)propyl]aniline”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of “3-[3-(Boc-amino)propyl]aniline” is represented by the formula C14H22N2O2 . The compound’s structure includes a Boc-protected amine group, which is stable towards most nucleophiles and bases .
Chemical Reactions Analysis
The Boc group in “3-[3-(Boc-amino)propyl]aniline” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
“3-[3-(Boc-amino)propyl]aniline” has a molecular weight of 250.34 and a molecular formula of C14H22N2O2 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Aplicaciones Científicas De Investigación
BOC Protection of Amines
The compound “3-[3-(Boc-amino)propyl]aniline” is used in the BOC protection of amines . This process is crucial in the synthesis of various biologically active molecules. The BOC protection is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Pharmaceutical Synthesis
The compound plays a significant role in pharmaceutical synthesis . The nitrogen-containing carbamate or BOC amine compounds, including “3-[3-(Boc-amino)propyl]aniline”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Green Chemistry/Sustainable Technology
The use of “3-[3-(Boc-amino)propyl]aniline” aligns with the principles of green chemistry or sustainable technology . This field focuses on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
Catalyst and Solvent-Free Media
The compound is used in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Mecanismo De Acción
Target of Action
It is known that boc-protected amines, such as this compound, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis.
Mode of Action
The compound 3-[3-(Boc-amino)propyl]aniline is a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It is added to amines to prevent them from reacting prematurely during a synthesis . The Boc group can be removed under acidic conditions when the protected amine is needed for further reactions .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in a variety of biochemical pathways, depending on the final product of the synthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is stored in a refrigerator . These properties could potentially affect its bioavailability.
Result of Action
As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . Therefore, its primary effect would be its contribution to the formation of these molecules.
Action Environment
The action of 3-[3-(Boc-amino)propyl]aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which often involves organoboron reagents, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially be used in a variety of reaction conditions. Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .
Safety and Hazards
The safety data sheet for a similar compound, 3-(BOC-amino)propyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-aminophenyl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFNKDFTUKLPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

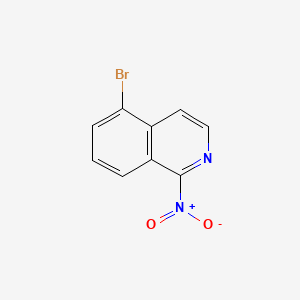
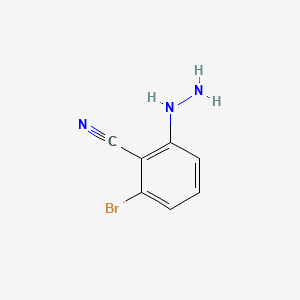
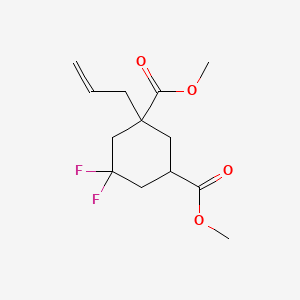
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
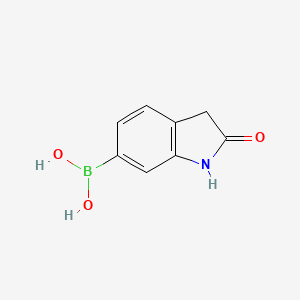
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
